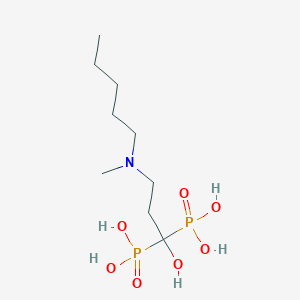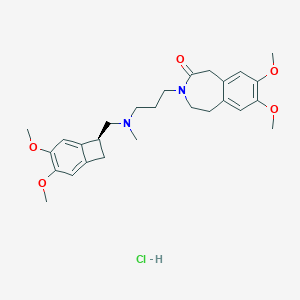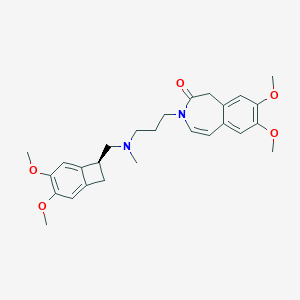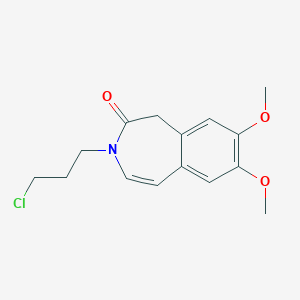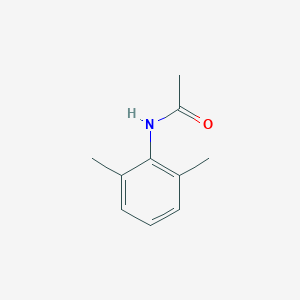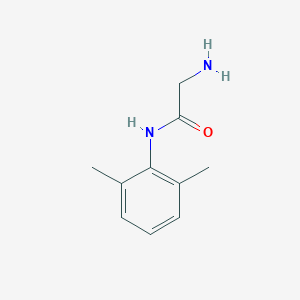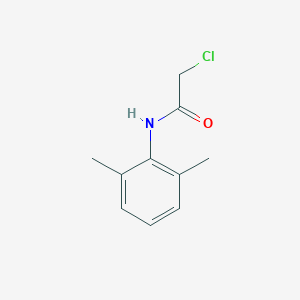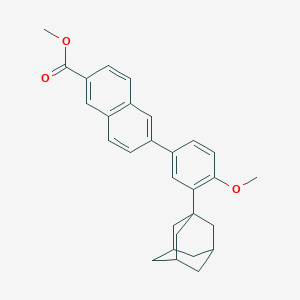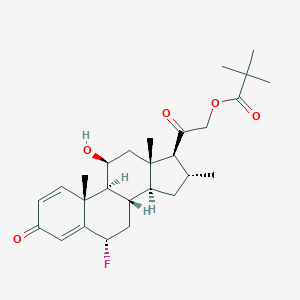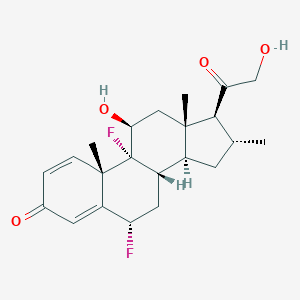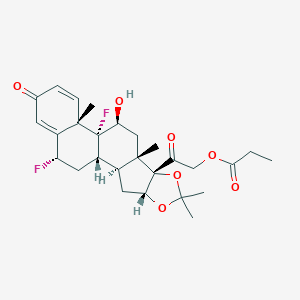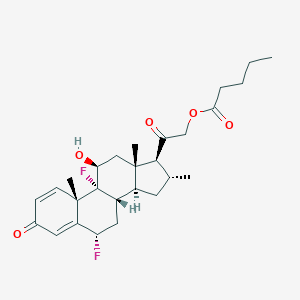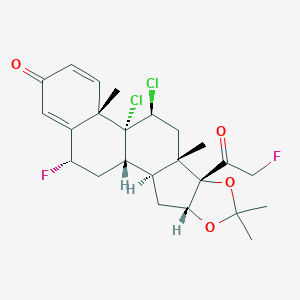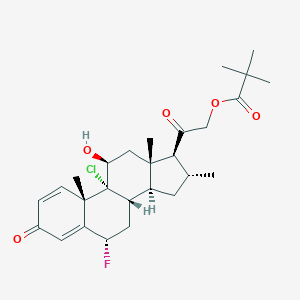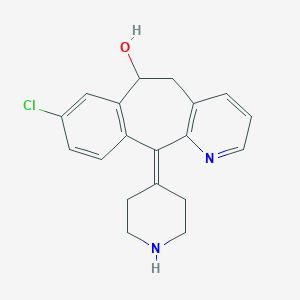
6-Hydroxy Desloratadine
Descripción general
Descripción
6-Hydroxy Desloratadine is a hydroxylated metabolite of Desloratadine . It has a molecular formula of C19H19ClN2O and a molecular weight of 326.82 .
Molecular Structure Analysis
The IUPAC name for 6-Hydroxy Desloratadine is 13-chloro-2-piperidin-4-ylidene-4-azatricyclo [9.4.0.03,8]pentadeca-1 (11),3 (8),4,6,12,14-hexaen-10-ol . Further structural analysis can be performed using techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric analysis (TG/DTG), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, Powder X-ray diffraction (PXRD), and scanning electron microscopy (SEM) .
Chemical Reactions Analysis
Desloratadine is metabolized to hydroxylated active metabolites, including its main metabolite, 3-OH-desloratadine, and minor metabolites, including 5-OH-, 6-OH- and dihydroxy-desloratadine . These hydroxylated metabolites are subsequently glucuronidated to form inactive compounds .
Physical And Chemical Properties Analysis
6-Hydroxy Desloratadine has been characterized using various analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric analysis (TG/DTG), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, Powder X-ray diffraction (PXRD), and scanning electron microscopy (SEM) .
Aplicaciones Científicas De Investigación
Desloratadine is used in treating allergic rhinitis (AR) and chronic idiopathic urticaria (CIU), with a favorable sedation profile. The metabolism of Desloratadine can vary among individuals, impacting the formation of its major metabolite, 3-hydroxydesloratadine (Prenner et al., 2006).
Desloratadine is identified as a selective inhibitor of UGT2B10, a key enzyme in its metabolism pathway. This selective inhibition has implications for understanding Desloratadine's metabolic interactions and could influence drug development and therapy optimization (Kazmi et al., 2015).
The formation of 3-hydroxydesloratadine, another major metabolite, is catalyzed by CYP2C8 but requires prior glucuronidation by UGT2B10. Understanding this complex metabolic pathway is essential for pharmacokinetic studies and may influence drug dosing strategies (Kazmi et al., 2015).
Desloratadine's anti-inflammatory activity extends beyond its antihistaminic properties, indicating potential applications in managing inflammatory responses in allergic conditions (Geha & Meltzer, 2001).
Humanized-liver mice studies demonstrate that Desloratadine's metabolism in humans involves the formation of 3-hydroxydesloratadine and its O-glucuronide. This is important for drug development, as it provides a model for studying human-specific metabolism (Uehara et al., 2020).
Pharmacokinetic studies show that Desloratadine and its metabolites, including 3-hydroxydesloratadine, are well tolerated in various populations, including those with hepatic impairment, indicating a broad applicability in diverse patient groups (Gupta et al., 2007).
Safety And Hazards
According to the safety data sheet, 6-Hydroxy Desloratadine may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is also suspected of damaging fertility or the unborn child . It is recommended to wear personal protective equipment and avoid dust formation when handling this compound .
Direcciones Futuras
Desloratadine, the parent compound of 6-Hydroxy Desloratadine, has been widely used to treat allergic symptoms . It stands out from other drugs in this therapeutic class because it does not cause sedative effects . Future research could focus on further understanding the pharmacokinetics and pharmacodynamics of 6-Hydroxy Desloratadine, as well as its potential therapeutic applications.
Propiedades
IUPAC Name |
13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c20-14-3-4-15-16(11-14)17(23)10-13-2-1-7-22-19(13)18(15)12-5-8-21-9-6-12/h1-4,7,11,17,21,23H,5-6,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQNVDYYIWHWNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C2C3=C(C=C(C=C3)Cl)C(CC4=C2N=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562428 | |
| Record name | 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy Desloratadine | |
CAS RN |
119410-05-8 | |
| Record name | 6-Hydroxydesloratadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119410058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXYDESLORATADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW1TK7TV04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

